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Compound of Interest

Compound Name:
Bis(pentafluorophenyl)dimethylsila

ne

Cat. No.: B085374 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiries into the stereoselective applications of

bis(pentafluorophenyl)dimethylsilane revealed a significant lack of documented use in the

scientific literature as a catalyst or reagent for stereoselective transformations. In contrast, the

closely related and commercially available Lewis acid, tris(pentafluorophenyl)borane

(B(C6F5)3), is extensively employed in conjunction with silanes to achieve a wide range of

highly stereoselective reactions. This document will therefore focus on the applications and

protocols of the B(C6F5)3/silane catalytic system, a powerful and versatile tool in modern

synthetic organic chemistry.

Introduction
Tris(pentafluorophenyl)borane, often abbreviated as B(C6F5)3, is a potent Lewis acid

renowned for its high reactivity, thermal stability, and tolerance to certain protic sources like

water.[1] Its strong electrophilicity stems from the electron-withdrawing nature of the three

pentafluorophenyl rings. A key feature of its reactivity is its ability to activate Si-H bonds in

hydrosilanes, generating highly reactive silylium-like species. This activation mechanism,

distinct from the classical carbonyl activation by Lewis acids, opens up unique pathways for

stereoselective reductions and glycosylations.
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This document provides an overview of key stereoselective applications of the B(C6F5)3/silane

system, including detailed experimental protocols and quantitative data for the

diastereoselective reduction of α-diketones and the stereoselective synthesis of β-O-aryl

glycosides.

Core Mechanism: The Silane Activation Pathway
The catalytic cycle for many B(C6F5)3-mediated reactions with silanes does not proceed via

the traditional Lewis acid activation of the substrate (e.g., a carbonyl group). Instead, a "silane

activation" or "hydride abstraction" mechanism is proposed.[2] In this pathway, the highly

electrophilic B(C6F5)3 interacts with the Si-H bond of the silane, leading to the formation of a

silylium-like cation and a hydridoborate anion [HB(C6F5)3]−. The silylium species then

activates the substrate, and the subsequent delivery of the hydride from the borate anion to the

activated substrate completes the reduction.
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Proposed mechanism of B(C6F5)3-catalyzed hydrosilylation.

Application 1: Diastereoselective Reduction of α-
Diketones to 1,2-Diols
The B(C6F5)3-catalyzed bis-hydrosilylation of α-diketones provides a highly diastereoselective

route to silyl-protected 1,2-diols. A notable feature of this transformation is that the

diastereoselectivity can be controlled by the steric bulk of the silane reagent.

Quantitative Data Summary
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Entry α-Diketone Silane

Product
(Major
Diastereom
er)

Diastereom
eric Ratio
(syn:anti)

Yield (%)

1 Benzil Et3SiH

anti-1,2-

bis(triethylsily

loxy)-1,2-

diphenyletha

ne

1:99 95

2 Benzil Ph2SiH2

anti-1,2-

bis(diphenylsi

lyloxy)-1,2-

diphenyletha

ne

1:99 92

3 Benzil t-BuMe2SiH

syn-1,2-

bis(tert-

butyldimethyl

silyloxy)-1,2-

diphenyletha

ne

95:5 88

4
2,3-

Butanedione
Et3SiH

anti-2,3-

bis(triethylsily

loxy)butane

5:95 90

5
2,3-

Butanedione
t-BuMe2SiH

syn-2,3-

bis(tert-

butyldimethyl

silyloxy)butan

e

90:10 85

Experimental Protocol: Synthesis of anti-1,2-
bis(triethylsilyloxy)-1,2-diphenylethane
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Start

Dissolve Benzil (1.0 mmol) and B(C6F5)3 (0.05 mmol) in Toluene (5 mL) under N2.

Cool the solution to 0 °C.

Add Triethylsilane (2.2 mmol) dropwise over 10 minutes.

Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

Quench the reaction with saturated aqueous NaHCO3 (5 mL).

Extract with Et2O (3 x 10 mL).

Dry the combined organic layers over Na2SO4, filter, and concentrate.

Purify by flash chromatography (Hexane/EtOAc gradient).

End

Click to download full resolution via product page

Workflow for the diastereoselective reduction of benzil.
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Materials:

Benzil (1.0 mmol, 210.2 mg)

Tris(pentafluorophenyl)borane (0.05 mmol, 25.6 mg)

Triethylsilane (2.2 mmol, 0.35 mL)

Anhydrous Toluene (5 mL)

Saturated aqueous sodium bicarbonate

Diethyl ether

Anhydrous sodium sulfate

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzil (1.0 mmol) and

tris(pentafluorophenyl)borane (0.05 mmol).

Add anhydrous toluene (5 mL) and stir until all solids are dissolved.

Cool the reaction mixture to 0 °C in an ice bath.

Add triethylsilane (2.2 mmol) dropwise to the stirred solution over a period of 10 minutes.

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and

continue stirring for an additional 4 hours.

Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated

aqueous sodium bicarbonate solution (5 mL).

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the desired product.

Application 2: Stereoselective Synthesis of β-O-Aryl
Glycosides
The B(C6F5)3-catalyzed glycosylation of glycosyl trichloroacetimidate donors with phenolic

acceptors provides a highly efficient and β-selective method for the synthesis of O-aryl

glycosides.[3] This method is notable for its mild conditions and tolerance of both armed and

disarmed glycosyl donors.

Quantitative Data Summary
Entry

Glycosyl
Donor

Phenolic
Acceptor

β:α Ratio Yield (%)

1

Per-O-benzoyl-α-

D-glucopyranosyl

trichloroacetimid

ate

Phenol >95:5 92

2

Per-O-benzoyl-α-

D-glucopyranosyl

trichloroacetimid

ate

4-Methoxyphenol >95:5 88

3

Per-O-acetyl-α-

D-

galactopyranosyl

trichloroacetimid

ate

Naphthol >95:5 85

4

Per-O-benzyl-α-

D-

mannopyranosyl

trichloroacetimid

ate

4-Nitrophenol >95:5 78

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/publication/398773769_Trispentafluorophenylborane_Catalyzed_Stereoselective_Synthesis_of_b-_O_-Aryl_Glycosides_from_Armed_and_Disarmed_Glycosylimidate_Donors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of Phenyl 2,3,4,6-tetra-
O-benzoyl-β-D-glucopyranoside
Materials:

Per-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (0.2 mmol)

Phenol (0.3 mmol)

Tris(pentafluorophenyl)borane (0.02 mmol)

Anhydrous Dichloromethane (DCM, 2 mL)

Activated molecular sieves (4 Å)

Procedure:

To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (0.2

mmol) and phenol (0.3 mmol).

Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 15 minutes.

Cool the reaction mixture to -20 °C.

Add a solution of tris(pentafluorophenyl)borane (0.02 mmol) in anhydrous DCM (0.5 mL)

dropwise.

Stir the reaction at -20 °C and monitor its progress by TLC.

Once the reaction is complete (typically 1-2 hours), quench with triethylamine (0.1 mL).

Filter the mixture through a pad of Celite, washing with DCM.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield

the pure β-O-aryl glycoside.
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Conclusion
The combination of tris(pentafluorophenyl)borane and hydrosilanes represents a powerful and

versatile catalytic system for stereoselective synthesis. The unique silane activation

mechanism allows for highly selective transformations under mild conditions. The examples

provided for the diastereoselective reduction of α-diketones and the β-selective synthesis of O-

aryl glycosides highlight the potential of this methodology in the synthesis of complex

molecules for research and drug development. Further exploration of this catalytic system,

particularly with chiral silanes or in the presence of chiral co-catalysts, holds promise for the

development of new enantioselective transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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